

what is the chemical structure of Pulcherosine

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Compound of Interest

Compound Name: *Pulcherosine*

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An In-depth Technical Guide to the Chemical Structure of **Pulcherosine**

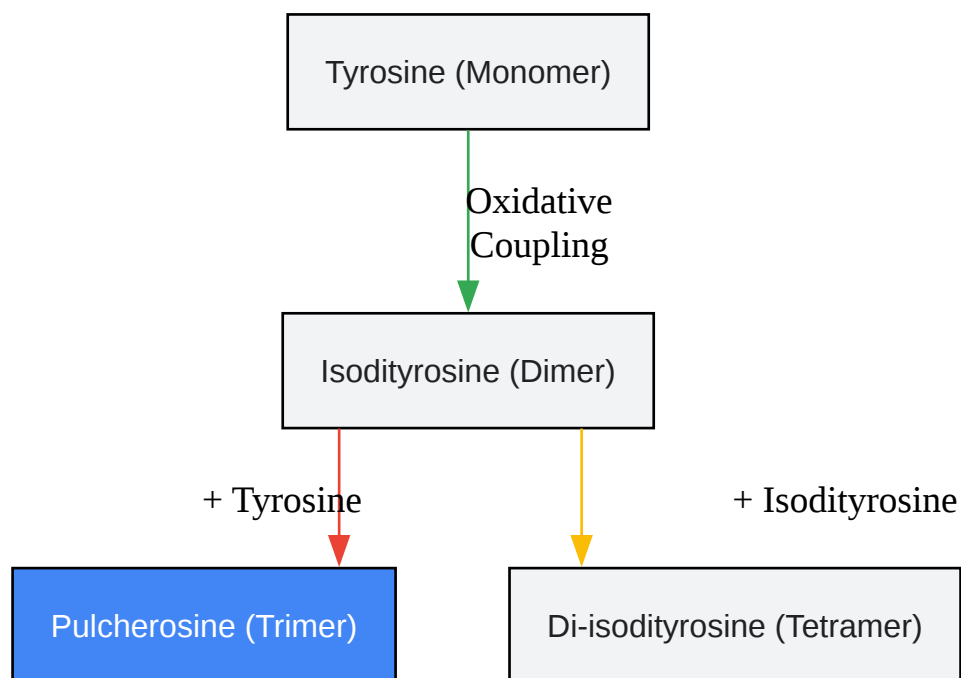
Introduction

Pulcherosine is a rare, fluorescent, trivalent cross-linking amino acid derived from the oxidative coupling of three tyrosine residues.^{[1][2]} It was first isolated and characterized in 1990 from the hardened fertilization envelope of the sea urchin *Hemicentrotus pulcherrimus* and has also been identified in plant cell walls.^{[2][3]} This complex molecule is distinguished by a unique molecular architecture that incorporates both a biphenyl bond and a diphenyl ether linkage, contributing to its role in the structural integrity of biological matrices.^[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the experimental protocols for its isolation and synthesis.

Chemical Structure and Composition

Pulcherosine is structurally a trimer of tyrosine. Its core is composed of an isodityrosine moiety linked to a third tyrosine unit through a biphenyl bond. This arrangement results in a 2,2'-dihydroxy-3-phenoxybiphenyl aromatic core. This hybrid structure, combining different linkage types, is thought to provide significant mechanical stability to the protein networks it cross-links. Unlike its non-fluorescent precursor isodityrosine, **pulcherosine** exhibits fluorescence, a property that aids in its detection.

The relationship between tyrosine and its oxidative cross-linked derivatives can be visualized as a progressive complexification, from the basic monomer to dimers, trimers, and tetramers.



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Caption: Logical relationship of key tyrosine-derived cross-linking amino acids.

Physicochemical Properties

The key identifiers and properties of **Pulcherosine** are summarized in the table below. This data is essential for its identification and characterization in experimental settings.

Property	Value	Reference(s)
Molecular Formula	C ₂₇ H ₂₉ N ₃ O ₉	
Molecular Weight	539.5 g/mol	
CAS Number	126723-16-8	
IUPAC Name	(2S)-2-amino-3-[4-[5-[(2S)-2-amino-2-carboxyethyl]-3-[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-2-hydroxyphenoxy]phenyl]propanoic acid	
Canonical SMILES	<chem>C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=CC(=C2O)C3=C(C=CC(=C3)CC(C(=O)O)N)O)CC(C(=O)O)N</chem>	
InChI Key	YLKSMWKXSSBSNR-ACRUOGEOSA-N	
Physical State	Solid	
Solubility	Practically insoluble in water	
Classification	Trivalent cross-linking amino acid	
Natural Sources	Sea urchin (<i>Hemicentrotus pulcherrimus</i>) fertilization envelope, primary cell walls of tomato cell cultures	

Experimental Protocols

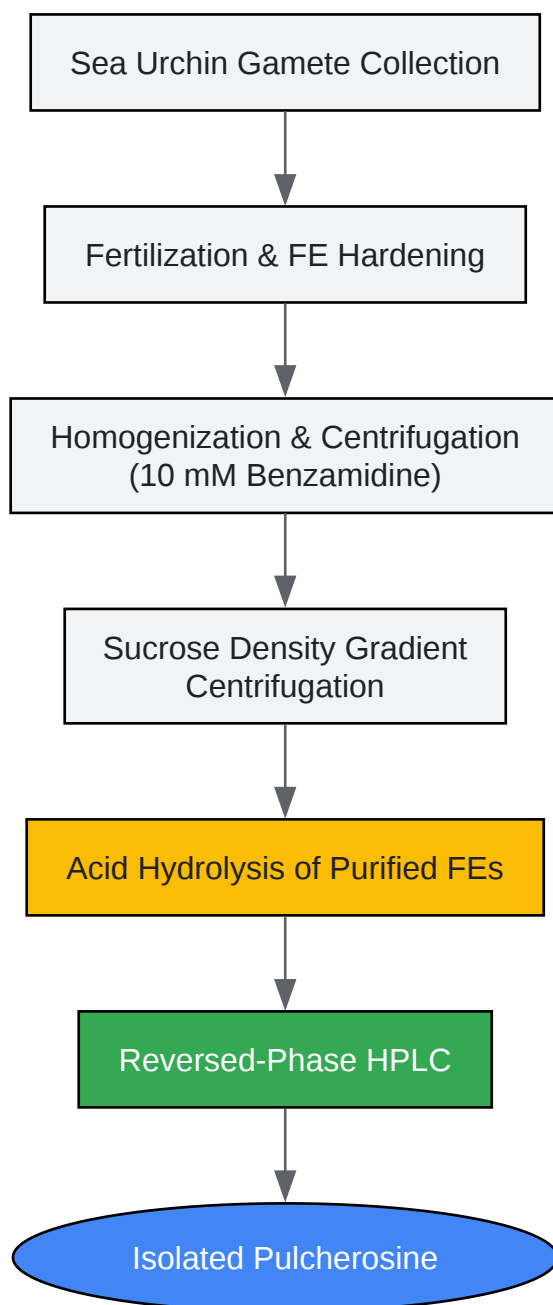
Isolation from Natural Sources

Pulcherosine was originally isolated from the fertilization envelopes (FEs) of the sea urchin *H. pulcherrimus*. The protocol involves the careful separation and purification of these envelopes,

followed by hydrolysis and chromatographic separation of the resulting amino acids.

Methodology:

- **Gamete Collection:** Gametes are obtained from sea urchins by injection of 0.5 M KCl into the body cavity.
- **Fertilization and FE Hardening:** Eggs are fertilized to induce the formation and subsequent enzymatic hardening of the fertilization envelope.
- **FE Isolation:** The hardened FEs are isolated from the embryos through repeated steps of homogenization in a 10 mM benzamidine solution (to inhibit protease activity) and low-speed centrifugation (600g for 5 minutes).
- **Purification:** The collected FEs are further purified using discontinuous sucrose density gradient centrifugation. The pure FEs are collected, washed, and lyophilized.
- **Hydrolysis:** The purified FEs undergo acid hydrolysis to break down the proteins into their constituent amino acids.
- **Chromatographic Separation:** The resulting hydrolysate is subjected to reversed-phase high-performance liquid chromatography (HPLC) to isolate dityrosine, trityrosine, and the novel fluorescent compound, **pulcherosine**.



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Caption: Experimental workflow for the isolation of **Pulcherosine** from sea urchin FEs.

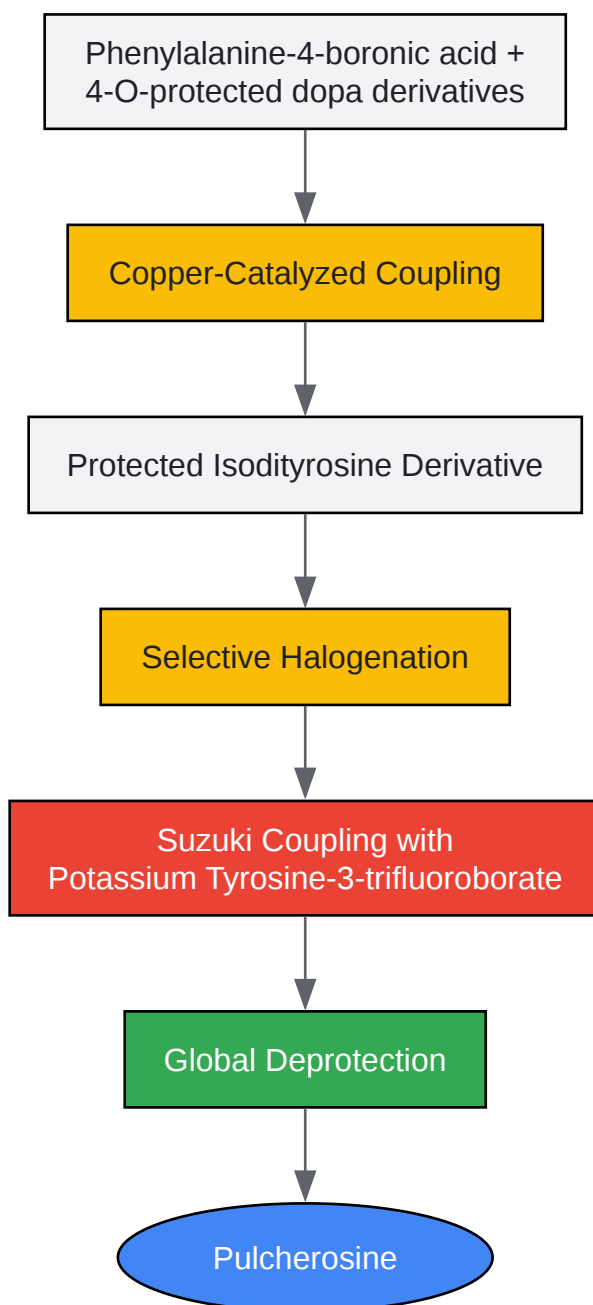
Chemical Synthesis

The first total synthesis of **pulcherosine** was achieved by Hutton et al. and provides a route to obtain the compound for further study without reliance on natural extraction. The synthesis is a

multi-step process involving strategic coupling and deprotection reactions.

Methodology:

- **Isodityrosine Derivative Formation:** The synthesis begins with a copper-catalyzed coupling reaction between phenylalanine-4-boronic acid and 4-O-protected dopa derivatives. This step forms the core isodityrosine structure.
- **Selective Halogenation:** The isodityrosine derivative undergoes selective halogenation to prepare it for the subsequent coupling reaction.
- **Suzuki Coupling:** A Suzuki coupling reaction is performed between the halogenated isodityrosine derivative and a potassium tyrosine-3-trifluoroborate derivative. This key step forms the biphenyl bond and assembles the complete, protected **pulcherosine** backbone.
- **Global Deprotection:** In the final step, all protecting groups are removed in a single global deprotection reaction to yield the final tris- α -amino acid, **pulcherosine**.



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Caption: Key stages in the total chemical synthesis of **Pulcherosine**.

Biological Significance and Conclusion

Pulcherosine's primary known role is as a structural cross-linking agent in proteins. In plant cell walls, it is believed to form inter-polypeptide cross-links within glycoproteins like extensin,

contributing to the strength and integrity of the cell wall. Similarly, in the sea urchin fertilization envelope, it provides crucial covalent cross-links that result in the rapid hardening of the envelope after fertilization, a critical protective barrier for the developing embryo. The complex structure of **pulcherosine**, featuring multiple linkage types, makes it a subject of interest for understanding the biochemistry of protein cross-linking and for potential applications in biomaterials and drug development.

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References

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- 2. Pulcherosine, an oxidatively coupled trimer of tyrosine in plant cell walls: its role in cross-link formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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